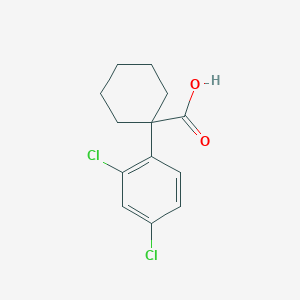

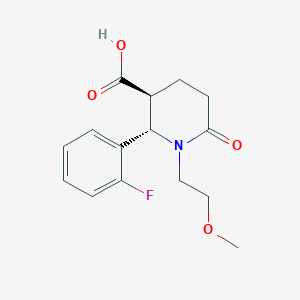

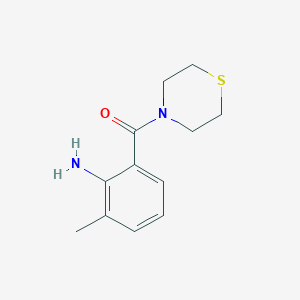

![molecular formula C12H10N2O2 B1517260 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid CAS No. 1158094-31-5](/img/structure/B1517260.png)

3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

Descripción general

Descripción

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . They are considered a pharmacologically important active scaffold that possesses a wide range of biological activities .

Synthesis Analysis

Pyrazoles can be synthesized through several strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The synthesis of pyrazole derivatives often involves the reaction of α,β-ethylenic ketones with hydrazine derivatives .Molecular Structure Analysis

The molecular structure of pyrazoles comprises a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The molecular conformation in pyrazole molecules can vary, with twist angles between the triazole, pyrazole, and phenyl rings ranging from 2.40 to 18.71 degrees .Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions. For instance, they can react with acyl bromides under certain conditions . Pyrazole derivatives have also been shown to exhibit a broad spectrum of biological effects, including antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS activities .Physical And Chemical Properties Analysis

Pyrazoles are weak bases, with a pKb of 11.5 (pKa of the conjugated acid 2.49 at 25°C) . They are considered alkaloids due to their structure and pharmacological effects on humans .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The chemistry of pyrazoline derivatives, including compounds similar to 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, has been extensively studied due to their potential as pharmacophores in drug development. Pyrazolines are recognized for their role in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry for creating new therapeutic agents (Gomaa & Ali, 2020). These efforts aim to explore the synthetic versatility of pyrazoline-based compounds and expand the scope of their biological applications.

Anticancer Potential

Cinnamic acid derivatives, which share a structural motif with 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, have been extensively reviewed for their anticancer properties. The reactivity associated with the cinnamic acid scaffold, particularly its phenyl acrylic acid functionality, allows for diverse chemical modifications, leading to compounds with significant antitumor activity (De, Baltas, & Bedos-Belval, 2011). This research underscores the potential of compounds related to 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid in cancer therapy, highlighting the importance of structural modifications in enhancing biological activity.

Role in Drug Metabolism and Interaction Studies

Understanding the metabolism and interaction of drugs is critical in pharmaceutical research. Compounds structurally related to 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid have been investigated for their inhibitory effects on cytochrome P450 enzymes, key players in drug metabolism. This research helps predict drug-drug interactions and enhances the safety profile of therapeutic agents by identifying potential metabolic inhibitors or substrates of these enzymes (Khojasteh et al., 2011).

Antimicrobial and Environmental Studies

Research on parabens, which share functional group similarities with 3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid, has contributed to understanding the environmental fate and behavior of these compounds. Studies have focused on their occurrence, degradation, and potential endocrine-disrupting effects in aquatic environments (Haman et al., 2015). Such investigations highlight the environmental impact of chemical compounds and underscore the need for sustainable chemical practices.

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(2-pyrazol-1-ylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-12(16)7-6-10-4-1-2-5-11(10)14-9-3-8-13-14/h1-9H,(H,15,16)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBSTCIQXRSQLQ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(1H-pyrazol-1-yl)phenyl]prop-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

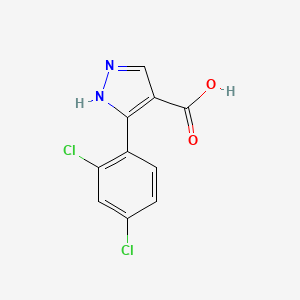

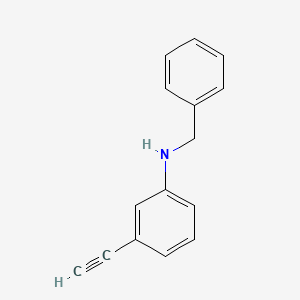

![{2-[(3-Bromophenyl)amino]ethyl}dimethylamine](/img/structure/B1517179.png)

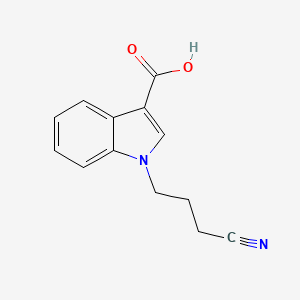

![Ethyl 2-[benzyl(ethyl)amino]acetate](/img/structure/B1517188.png)

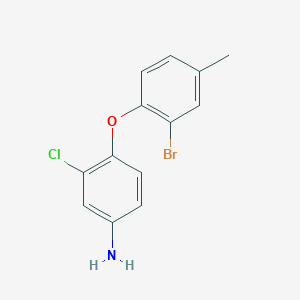

![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)